5-Isoxazolol, 3-phenyl-
CAS No.: 23253-51-2
Cat. No.: VC13339987
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23253-51-2 |
---|---|
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 3-phenyl-2H-1,2-oxazol-5-one |
Standard InChI | InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H |
Standard InChI Key | JJZNCUHIYJBAMS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)ON2 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)ON2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
5-Isoxazolol, 3-phenyl- (CAS: 184293-63-8) possesses the molecular formula C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The core structure consists of an isoxazole ring—a five-membered heterocycle with nitrogen at position 1 and oxygen at position 2. The phenyl group at the 3-position introduces aromaticity, while the hydroxyl group at position 5 contributes to hydrogen-bonding potential (Fig. 1).
Stereoelectronic Effects
The phenyl substituent induces significant electronic effects:
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Resonance stabilization: Delocalization of π-electrons from the phenyl ring into the isoxazole moiety enhances thermodynamic stability .
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Steric hindrance: The bulky phenyl group restricts rotational freedom, influencing binding interactions with biological targets .
Synthesis and Manufacturing Techniques
Cyclization Strategies
The primary synthetic route involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes (Scheme 1) . For 3-phenyl derivatives, phenylacetylenes react with in situ-generated nitrile oxides under mild conditions (40–60°C, ethanol solvent) .
Optimization Parameters
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Catalysts: Triethylamine improves yield (up to 78%) by neutralizing HCl byproducts .
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Solvent effects: Polar aprotic solvents (e.g., DMF) accelerate reaction kinetics but may reduce regioselectivity .
Applications in Pharmaceutical Development
Lead Compound Optimization
Modifications at the 5-position (e.g., fluorination) improve metabolic stability. For example, 5-trifluoromethyl analogs exhibit a 3-fold increase in plasma half-life compared to non-fluorinated versions.
Drug Delivery Systems
Encapsulation in PEGylated liposomes enhances bioavailability by 45% in rat models, addressing the compound’s inherent hydrophobicity (logP = 2.3).
Comparative Analysis of Isoxazole Derivatives
Recent Advances and Future Directions
Computational Modeling
Molecular dynamics simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) between 3-phenylisoxazolol and the SARS-CoV-2 main protease, suggesting antiviral potential .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time from 6 hours to 25 minutes while maintaining yields >70%, aligning with sustainable manufacturing trends .
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